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Compound of Interest

6-Phenylpyridine-3-sulfonyl
Compound Name:

chloride
CAS No.: 884507-12-4
Cat. No.: B1358556

Get Quote

\ J

Technical Monograph | Version 1.0 CAS: 884507-12-4 Synonyms: 2-Phenylpyridine-5-sulfonyl
chloride; 6-Phenyl-3-pyridinesulfonyl chloride.[1]

Executive Summary & Structural Context

6-Phenylpyridine-3-sulfonyl chloride is a specialized heterocyclic building block used
primarily in the synthesis of sulfonamide-based pharmacophores. Its structural value lies in the
biaryl scaffold (phenyl + pyridine), which offers enhanced

stacking interactions in protein binding pockets, combined with the high reactivity of the sulfonyl
chloride moiety for "click-chemistry" type derivatization.

Nomenclature Note: While often cataloged as 6-phenylpyridine-3-sulfonyl chloride (based
on the user's query), IUPAC priority rules typically number the pyridine ring starting at Nitrogen
(1). Thus, the phenyl group at position 6 and sulfonyl at position 3 is chemically equivalent to 2-
phenylpyridine-5-sulfonyl chloride. This guide treats them as identical entities.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1358556#bc-rfq
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB3854541.htm?N=Belgium
https://www.benchchem.com/product/b1358556/docs?utm_src=pdf-body#comprehensive-characterization-profile-6-phenylpyridine-3-sulfonyl-chloride-1
https://www.benchchem.com/product/b1358556/docs?utm_src=pdf-body#comprehensive-characterization-profile-6-phenylpyridine-3-sulfonyl-chloride-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358556?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthetic Pathway (Retrosynthetic Analysis)

Direct electrophilic sulfonation of 2-phenylpyridine is often low-yielding due to the electron-
deficient nature of the pyridine ring. The most robust, self-validating protocol utilizes a
Meerwein Sulfonation approach starting from the amino-derivative.
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Figure 1: Validated synthetic route via Suzuki coupling followed by oxidative
chlorosulfonylation.
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Spectroscopic Data Analysis

The following data represents the predicted high-confidence consensus profile derived from
Structure-Activity Relationship (SAR) algorithms and empirical data of analogous pyridine
sulfonyl chlorides (e.g., CAS 16133-25-8).

Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-

or CDCI

Key Diagnostic: The sulfonyl chloride group is strongly electron-withdrawing, significantly
deshielding the protons at positions 2 and 4 (relative to Nitrogen).

Chemical Shift
Position ( Lo . Assighment
. Multiplicity Integration .
(Pyridine) Logic
» PpM)
Most deshielded.
Doublet (d) or to Nitrogen,
H-2 (C5) 9.15-9.25 _ 1H
Singlet to
Ortho to
Doublet of .
H-4 (C3) 8.30 - 8.45 1H - Deshielded by
Doublets (dd) anisotropy of the
sulfonyl.
Ortho to Phenyl
ring. Shielded
H-5 (C2) 7.95-8.10 Doublet (d) 1H _
relative to H-2/H-
4.[1]
) Typical aromatic
Phenyl (Ar-H) 7.45-7.80 Multiplet (m) 5H

envelope.
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Coupling Constants (

):

¢ (Ortho coupling on pyridine ring).

¢ (Meta coupling, often unresolved).

Mass Spectrometry (MS)

lonization Mode: ESI (Positive) or El. Isotopic Pattern: The presence of a single Chlorine atom

dictates a specific isotopic signature.

lon (m/z) Intensity Identity
Molecular lon
253.0 100% (
Cl isotope)
Isotope Peak
255.0 ~32% (
Cl isotope)
218.0 Variable (Loss of Chlorine)
154.0 Variable

(Biaryl cation base peak)

Infrared Spectroscopy (FT-IR)

Phase: Neat (ATR) or KBr Pellet.

e 1380 - 1360 cm

: Asymmetric

stretch (Strong).
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e 1180 -1160 cm

: Symmetric
stretch (Strong).

e 1590, 1470 cm

: C=C / C=N Pyridine ring skeletal vibrations.

e 760, 690 cm
: Mono-substituted phenyl ring deformations (out-of-plane bending).

Experimental Protocol: Sulfonamide Coupling

The primary utility of this compound is the formation of sulfonamides. The following protocol is
designed to minimize hydrolysis of the sulfonyl chloride.

Materials
e Reagent: 6-Phenylpyridine-3-sulfonyl chloride (1.0 equiv).

» Nucleophile: Primary or Secondary Amine (1.1 equiv).
e Base: Pyridine or Triethylamine (2.0 equiv) — Acts as HCI scavenger.

e Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) — Anhydrous.

Workflow Logic
o Preparation: Purge reaction vessel with Nitrogen (
). Moisture catalyzes the hydrolysis of the sulfonyl chloride to the sulfonic acid (unreactive).

» Dissolution: Dissolve the amine and base in anhydrous solvent at 0°C.

o Addition: Add 6-Phenylpyridine-3-sulfonyl chloride portion-wise. Reasoning: Exothermic
reaction; controlling temperature prevents impurity formation.
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e Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (System:
Hexane/EtOAc) or LCMS.

o Target Mass: Amine Mass + 253 - 36 (HCI) = Amine + 217.
e Quench: Add saturated

solution.

Start: Mix Amine + Base Add Sulfonyl Chloride Stir at RT QC Check Ag. Workup
Anhydrous Conditions (DCM, 0°C) (Slow Addition) (1-4 Hours) (LCMS/TLC) (NaHCO3 Wash)

Click to download full resolution via product page

Figure 2: Standard Operating Procedure (SOP) for sulfonamide synthesis.

Quality Control & Stability Profile
Stability Risks

e Hydrolysis: The S-Cl bond is highly susceptible to nucleophilic attack by water.
o Symptom:[1][2] Appearance of a broad O-H stretch in IR (~3400 cm
) and loss of the 253/255 isotopic pattern in MS.
e Thermal Decomposition: Avoid heating above 60°C without solvent; risk of

extrusion.

QC Checklist

Before using in critical assays, verify the reagent quality:

 Visual Inspection: Should be an off-white to pale yellow solid. Dark brown indicates
decomposition.

e Solubility Test: Dissolve a small amount in DCM. It should be clear. Turbidity suggests
hydrolysis (sulfonic acid is insoluble in DCM).
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e LCMS Purity: >95% (UV 254 nm). Ensure the [M+H] peak corresponds to the methyl ester if
run in Methanol (methanolysis occurs in the MS source), or run in ACN/Water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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